Ferrous oxide

Vue d'ensemble

Description

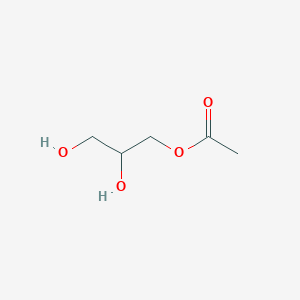

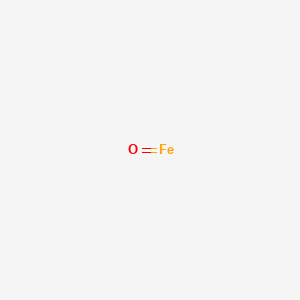

Ferrous oxide, also known as Iron (II) oxide, is an inorganic compound with the formula FeO. It appears as a black-colored powder and is one of several iron oxides . Its mineral form is known as wüstite . It is primarily used as a pigment for glasses .

Synthesis Analysis

This compound can be prepared by the thermal decomposition of iron (II) oxalate . The procedure is conducted under an inert atmosphere to avoid the formation of iron (III) oxide (Fe2O3). A similar procedure can also be used for the synthesis of manganous oxide and stannous oxide . Stoichiometric FeO can be prepared by heating Fe0.95O with metallic iron at 770 °C and 36 kbar .Molecular Structure Analysis

Iron (II) oxide adopts the cubic, rock salt structure, where iron atoms are octahedrally coordinated by oxygen atoms and the oxygen atoms octahedrally coordinated by iron atoms .Chemical Reactions Analysis

FeO is thermodynamically unstable below 575 °C, tending to disproportionate to metal and Fe3O4 . Iron oxide reacts with water to produce iron hydroxide . Iron (III) oxide reacts with sulphuric acid to produce iron (III) sulfate and water .Physical And Chemical Properties Analysis

This compound is a black crystal or a reddish-brown powder . It has a molar mass of 71.844 g/mol and a density of 5.745 g/cm3 . It is insoluble in water and alkali, but dissolves in acid . It has a melting point of 1,377 °C and a boiling point of 3,414 °C .Applications De Recherche Scientifique

Atmospheric Corrosion Phenomena : Research on atmospheric corrosion, including the quantitative determinations of invisible oxide films on metals, has included the study of ferrous and non-ferrous materials. This area explores the generalizations on atmospheric corrosion phenomena and has significant implications in metallurgy and material science (Nature, 1937).

Environmental Applications : Vivianite, a hydrous ferrous phosphate mineral, is formed under reductive conditions with high concentrations of ferrous iron. It plays a role in phosphorus recovery from wastewater, heavy metal immobilization, sedimentary phosphorus sequestration, and eutrophication alleviation. Its formation is related to microbial extracellular electron transfer, crucial for metal oxide reduction in soil and sediments (The Science of the total environment, 2020).

Nanocomposite Synthesis : The synthesis of talc/Fe3O4 magnetic nanocomposites using chemical co-precipitation method indicates the applications of iron oxides in the chemical and biological industries. The creation of nanoparticles and their characterization is vital in the development of new materials (International Journal of Nanomedicine, 2013).

Microbiologically Influenced Corrosion : Studies on synthetic iron oxides have shown their role in simulating the mineralogy of surface films on carbon steel and their interaction with metal-reducing bacteria. This research has implications for understanding corrosion processes in various environments (Biodegradation, 2004).

Magnetoelectric Nanomaterials : Research on ε-Fe2O3, a form of iron oxide, highlights its application in areas requiring giant coercive fields, millimeter-wave ferromagnetic resonance, and magnetoelectric coupling. This research contributes to the development of advanced materials for various technological applications (Chemistry of Materials, 2010).

Arsenic Accumulation in Rice : Studies have investigated the effects of simultaneous application of ferrous iron and nitrate on arsenic accumulation in rice, with implications for agricultural practices and food safety (Egyptian Computer Science Journal, 2017).

Biotechnological Metal Recovery : The biotechnological process for treating iron oxide ores using Fe-reducing microorganisms offers an environmentally friendly alternative for metal recovery, reducing carbon dioxide emissions compared to conventional steel making processes (Minerals Engineering, 2011).

Orientations Futures

Iron oxides, including ferrous oxide, have found fertile ground in the field of nanotechnology, and therefore, became popular among researchers who have proven a wide variety of biomedicine, electronics, construction, environmental remediation, and energy harvesting applications . The main technological challenge is related to control of its physical characteristics such as morphology, size distribution, dispersion, crystallinity, structural defects, porosity, active area, as well as impurities .

Mécanisme D'action

Target of Action

Ferrous oxide, also known as iron (II) oxide, plays a crucial role in various biochemical processes. Its primary targets are the erythroid precursor cells . Iron is necessary for the production of hemoglobin, which is essential for oxygen transport in the body . This compound can also interact with manganese oxides, contributing to the geobiochemical circulation of metal elements and nutrients .

Mode of Action

This compound interacts with its targets through redox reactions. In the presence of oxygen, ferrous ions (Fe2+) are oxidized to ferric ions (Fe3+), a process that releases electrons . These electrons are then used in various biochemical processes, including the synthesis of hemoglobin in erythroid precursor cells . In addition, this compound can induce a form of regulated cell death known as ferroptosis in cancer cells .

Biochemical Pathways

The oxidation of ferrous ions is a key part of the iron metabolism pathway. This process is crucial for the formation of hemoglobin and the functioning of various enzymes . Additionally, the interaction of this compound with sulfur can lead to the formation of new compounds, playing a role in the sulfur oxidation pathway .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Upon administration, this compound dissociates into iron and oxygen. The iron is then transported as a complex with transferrin to target cells . The renal elimination of this compound is negligible, indicating that it is primarily metabolized and excreted through other pathways .

Result of Action

The primary result of this compound’s action is the production of hemoglobin, which is crucial for oxygen transport in the body . Additionally, the interaction of this compound with sulfur can lead to the formation of new compounds . In cancer cells, this compound can induce ferroptosis, leading to cell death .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of oxygen is crucial for the oxidation of ferrous ions . Additionally, the presence of other metal ions, such as manganese, can influence the action of this compound . The pH of the environment can also affect the oxidation process and the formation of ferric oxides .

Propriétés

IUPAC Name |

oxoiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSXHKLRYXJYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeO | |

| Record name | FERROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0793 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | iron monoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron_monoxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Iron(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(II)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, Black solid; [ICSC] Black odorless powder; Insoluble in water; [MSDSonline], BLACK SOLID IN VARIOUS FORMS. | |

| Record name | Iron oxide (FeO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron oxide (FeO) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FERROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0793 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Practically insol in water and alkalies; readily sol in acids, Insoluble in alcohol, Solubility in water: none | |

| Record name | FERROUS OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0793 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

6.0 g/cu cm, 5.7 g/cm³ | |

| Record name | FERROUS OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0793 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Product contains ferric oxide | |

| Record name | FERROUS OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Black cubic crystals | |

CAS RN |

1317-60-8, 1345-25-1, 160300-82-3, 1309-38-2, 1201813-70-8, 12134-66-6, 17125-56-3 | |

| Record name | Hematite (Fe2O3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron oxide (Fe2O2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160300-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnetite (Fe3O4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron oxide (Fe3O3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201813-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maghemite (Fe2O3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12134-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wustite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017125563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron oxide (FeO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0793 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1377 °C, 1360 °C | |

| Record name | FERROUS OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0793 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q & A

Q1: What is the molecular formula and weight of ferrous oxide?

A1: this compound, also known as wüstite, has the molecular formula FeO. Its molecular weight is 71.844 g/mol.

Q2: How can X-ray diffraction be used to characterize this compound?

A2: X-ray diffraction (XRD) is a powerful tool for identifying the presence and quantity of this compound in various materials. [] For example, it has been used to identify mill scale doped in iron ore by detecting the characteristic this compound phase. []

Q3: How does this compound behave at high temperatures?

A3: this compound exhibits interesting behavior at high temperatures. For instance, at 1356°C, one study observed softening in an iron scale with varying this compound content. [] Additionally, research indicates that the rate of transformation from this compound (FeO) to ferrous ferrite (Fe3O4) is proportional to both heating time and temperature. []

Q4: What role does this compound play in catalytic oxidation?

A5: Research indicates that interface-confined coordinately unsaturated ferrous (CUF) sites within this compound can activate dioxygen, enhancing catalytic activity. [] These CUF sites are particularly effective for carbon monoxide oxidation at low temperatures. []

Q5: How does this compound interact with silica-supported platinum catalysts?

A6: Studies show that silica-supported Pt-Fe catalysts, where this compound islands interact with the platinum support, display high activity for removing carbon monoxide from hydrogen streams. [] This property is crucial for maintaining the efficiency of fuel cells. []

Q6: What are some industrial applications of this compound?

A7: this compound finds use in various industrial applications. It's a major component in copper smelting slags and can be found in iron ore sinters, contributing to their strength. [] Additionally, it plays a role in steel deoxidation processes and is studied for its potential in producing silicomanganese alloys. [, ]

Q7: How is this compound used in the context of nanotechnology?

A8: Research has explored the use of this compound nanoparticles for various applications. For instance, they've been investigated for their potential as contrast agents in magnetic resonance imaging due to their superparamagnetic properties. [] Another application involves nanocomplexing diethyldithiocarbamate with this compound nanoparticles for targeted anti-cancer therapy, specifically targeting glioblastoma stem cells. []

Q8: What analytical techniques are employed to study this compound?

A9: Researchers utilize various analytical techniques to study this compound. X-ray diffraction is frequently used to identify and quantify its presence in samples. [] Additionally, techniques like thermogravimetric analysis are employed to investigate the kinetics of reactions involving this compound, such as its reduction in the presence of carbon reducers. []

Q9: What are the environmental implications of this compound waste?

A10: Steel industry byproducts like mill scale, containing significant this compound, pose environmental challenges if disposed of improperly. [] Research focuses on sustainable solutions like utilizing mill scale in direct reduction processes to produce sponge iron. [] This approach minimizes waste and offers economic benefits by reusing valuable resources. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.